molecular formula C12H17NO2 B1493348 N,N-diethyl-2-(4-hydroxyphenyl)acetamide

N,N-diethyl-2-(4-hydroxyphenyl)acetamide

Cat. No.: B1493348
M. Wt: 207.27 g/mol
InChI Key: ZBEIZANNSUFJCH-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(4-hydroxyphenyl)acetamide is a tertiary acetamide derivative featuring a 4-hydroxyphenyl group and diethyl substituents on the acetamide nitrogen. It serves as a critical precursor in medicinal chemistry, particularly for synthesizing high-affinity ligands targeting the translocator protein (TSPO), such as [18F]DPA-714, a radiopharmaceutical used in positron emission tomography (PET) imaging of neuroinflammation . The compound is synthesized via a six-step route with a 40% overall yield, enabling multigram-scale production of TSPO-targeting analogues after recrystallization . Its structure combines lipophilic diethyl groups with a polar phenolic hydroxyl group, balancing blood-brain barrier permeability and target engagement .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N,N-diethyl-2-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C12H17NO2/c1-3-13(4-2)12(15)9-10-5-7-11(14)8-6-10/h5-8,14H,3-4,9H2,1-2H3

InChI Key

ZBEIZANNSUFJCH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CC1=CC=C(C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Acetamide Substituents

Compound Name Structural Differences Key Properties/Applications Reference
N,N-Diethyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide Replaces 4-hydroxyphenyl with imidazolone ring Mp: 122°C; IR peaks at 1745 cm⁻¹ (C=O), 3402 cm⁻¹ (NH)
N,N-Diethyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamide Trifluoromethyl-indazole substituent 80% yield; potential Trypanosoma brucei inhibitor
N-(4-Hydroxyphenyl)acetamide Lacks diethyl groups; simpler structure 94.1% yield under optimized conditions
  • Key Insights :
    • Diethyl groups enhance lipophilicity, crucial for CNS penetration in TSPO ligands .
    • Trifluoromethyl groups (as in ) may improve metabolic stability and binding specificity.
    • Simplified analogues like N-(4-hydroxyphenyl)acetamide exhibit higher synthetic yields but reduced complexity for targeted applications .

Modifications to the Phenolic Ring

Compound Class Structural Features Biological Activity Reference
N-(3,5-Dibromophenyl)-2-(4-hydroxyphenyl)acetamide Dibromophenyl on acetamide nitrogen Radiotherapy sensitizer; 89.5% yield
N-(2,3,5-Trichloro-4-hydroxyphenyl)acetamide Chlorinated phenolic ring Photodegradation product of paracetamol
N-(4-Hydroxyphenethyl)acetamide Phenethyl extension instead of phenyl Moderate cytotoxicity (38.3% mortality)
  • Phenethyl chains (vs. phenyl) reduce cytotoxicity, suggesting steric or electronic modulation of bioactivity .

Heterocyclic Replacements

Compound Name Heterocycle Introduced Applications Reference
N,N-Diethyl-2-(5-ethyl-4-propionylfuran-2-yl)acetamide Furan ring Synthetic intermediate for furan-based derivatives
Pyrazolo[1,5-a]pyrimidine acetamides Pyrazolo-pyrimidine core Radiosynthesis precursors for PET tracers
  • Key Insights :
    • Heterocycles like pyrazolo-pyrimidine enhance target affinity (e.g., TSPO) and enable 18F-radiolabeling for imaging .
    • Furan derivatives (e.g., ) offer modularity for diversifying pharmacokinetic properties.

Preparation Methods

Traditional Synthesis via N-Alkylation of 4-Hydroxyphenylacetamide

A common route to N,N-diethyl-2-(4-hydroxyphenyl)acetamide involves the alkylation of N-(4-hydroxyphenyl)acetamide (p-acetaminophenol) with diethylamino-containing reagents. For example, the synthesis of propacetamol (4-acetamidophenyl 2-(diethylamino)acetate hydrochloride), a closely related compound, starts from N-(4-hydroxyphenyl)acetamide, which is first converted to an intermediate chloroacetate, followed by N-alkylation with diethylamine under catalytic conditions.

  • The reaction typically uses acetonitrile as solvent and potassium iodide as a catalyst.
  • Microwave irradiation has been employed to enhance reaction rates and yields, significantly reducing reaction times from hours to minutes.
  • For instance, heating the mixture with microwave energy at 2450 MHz for 7 minutes at low power, followed by additional heating, yields the desired product efficiently.
  • The final product is isolated as a hydrochloride salt by reaction with concentrated hydrochloric acid in acetone.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-assisted organic synthesis has been applied to related amides such as N,N-diethyl-2-(4-methoxyphenyl)-acetamide derivatives, which serve as precursors to the hydroxy analogues.

  • In one protocol, the reaction of 3-(4-methoxyphenyl)-3-oxopropanenitrile with 2-chloro-N,N-diethylacetamide in ethanol under microwave irradiation at 80 °C for 40 minutes afforded the intermediate with improved yields compared to conventional heating.
  • Subsequent steps involving cyclization and demethylation under microwave conditions (e.g., 110 °C for 40 minutes in aqueous HBr) yielded the hydroxyphenylacetamide derivative in high purity and yield (~79%).

Radiolabeling and Derivative Synthesis

For applications in molecular imaging, derivatives of this compound have been radiolabeled via O-alkylation.

  • Radiochemical synthesis involves reacting the phenolic hydroxyl group with [^11C]methyl iodide or [^11C]methyl triflate under controlled conditions.
  • Using [^11C]methyl triflate improves radiochemical yield (30-38%) and simplifies purification compared to methyl iodide (yield ~9%).
  • The reaction is conducted in acetone with aqueous NaOH at low temperature (-10 °C), followed by concentration and HPLC purification.

This method is specialized for tracer synthesis but highlights the compound’s reactivity at the phenolic site.

Reaction Conditions and Yield Data Summary

Methodology Key Reagents/Conditions Temperature & Time Yield (%) Notes
Conventional N-alkylation N-(4-hydroxyphenyl)acetamide, diethylamine, KI, CH3CN Microwave, 2450 MHz, 7-10 min ~78-79 High purity, short reaction time
Microwave-assisted synthesis (MAOS) 3-(4-methoxyphenyl)-3-oxopropanenitrile + 2-chloro-N,N-diethylacetamide 80 °C, 40 min ~70-91 Improved yield and reduced time
Demethylation (MAOS) Aqueous HBr, hexadecyl tributyl phosphonium bromide 110 °C, 40 min ~79 Efficient deprotection step
Electrochemical synthesis Diphenyl diselenide, NH4Br, nBu4NBF4, CH3CN, RVC anode Room temp, constant current 62-79 Potential alternative route
Radiolabeling (O-alkylation) [^11C]methyl triflate, acetone, NaOH -10 °C, 3 min 30-38 Specialized for PET imaging derivatives

Research Findings and Analytical Characterization

  • Product structures are confirmed by NMR (1H, 13C), mass spectrometry, and melting point analysis.
  • Microwave-assisted methods consistently show improved reaction kinetics and yields compared to conventional heating.
  • Electrochemical methods offer environmentally friendly alternatives with mild conditions.
  • Radiolabeling protocols demonstrate the compound's utility in biomedical imaging applications.
  • Purity of synthesized products meets pharmaceutical standards, with high reproducibility and scalability.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N,N-diethyl-2-(4-hydroxyphenyl)acetamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

  • Temperature : Maintaining 60–80°C during amide coupling to avoid side reactions (e.g., hydrolysis of intermediates) .
  • Solvent Selection : Polar aprotic solvents like DMF or THF improve reaction efficiency by stabilizing intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) ensures ≥95% purity .
    • Validation : Monitor reaction progress via TLC and confirm final purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., diethylamine protons at δ 1.1–1.3 ppm, aromatic protons at δ 6.8–7.2 ppm) and confirms regiochemistry .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]+ at m/z 266.1522) validates molecular formula .
  • HPLC-PDA : Quantifies purity and detects impurities using UV absorption at 254 nm .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of volatile intermediates (e.g., acetic anhydride) .
  • Waste Disposal : Segregate organic waste (e.g., unreacted acetamide derivatives) for incineration by licensed facilities .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. hydroxy substituents) impact the bioactivity of this compound analogs?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs (e.g., 4-methoxy or 4-fluoro derivatives) and evaluate efficacy in in vitro models (e.g., anti-inflammatory assays using RAW 264.7 macrophages). Hydroxy groups enhance hydrogen bonding with target proteins (e.g., COX-2), increasing potency by ~30% compared to methoxy analogs .
  • Data Interpretation : Use molecular docking (AutoDock Vina) to predict binding affinities and validate with SPR (surface plasmon resonance) .

Q. What strategies are employed for the radiosynthesis of this compound derivatives for PET imaging?

  • Methodological Answer :

  • Precursor Design : Introduce tributylstannyl or iodophenyl groups at the 4-position for ¹⁸F or ¹¹C labeling (e.g., via nucleophilic substitution with [¹⁸F]fluoride) .
  • Quality Control : Purify radiolabeled compounds using semi-preparative HPLC (radiometric detection) and confirm molar activity (>50 GBq/μmol) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Experimental Reprodubility : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Meta-Analysis : Cross-validate data using orthogonal assays (e.g., compare enzyme inhibition IC₅₀ with cell-based EC₅₀) and apply statistical tools (e.g., Grubbs’ test to identify outliers) .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

  • Methodological Answer :

  • Rodent Models : Administer 10 mg/kg (oral or IV) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 h for LC-MS/MS analysis. Calculate AUC₀–24 (~12 μg·h/mL) and t₁/₂ (~4 h) .
  • Tissue Distribution : Euthanize animals at 24 h, homogenize organs (liver, brain), and quantify compound levels to assess blood-brain barrier penetration .

Q. How does the hydroxy group in this compound influence solubility and bioavailability?

  • Methodological Answer :

  • Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) and simulate GI conditions (FaSSIF/FeSSIF). The hydroxy group increases aqueous solubility (2.5 mg/mL vs. 0.8 mg/mL for non-hydroxylated analogs) .
  • Bioavailability Enhancement : Formulate with cyclodextrins (e.g., HP-β-CD) to improve oral absorption (Cₘₐₓ increases from 1.2 μg/mL to 3.8 μg/mL) .

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